Cas no 1318897-46-9 (1-(7-Bromoisoquinolin-3-yl)ethanol)
1-(7-Bromoisoquinolin-3-yl)ethanol Chemical and Physical Properties
Names and Identifiers
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- 1-(7-bromoisoquinolin-3-yl)ethanol
- 3-Isoquinolinemethanol, 7-bromo-alpha-methyl-
- 1-(7-Bromoisoquinolin-3-yl)ethanol
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- Inchi: 1S/C11H10BrNO/c1-7(14)11-5-8-2-3-10(12)4-9(8)6-13-11/h2-7,14H,1H3
- InChI Key: FWJCOJRAPIMGHX-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=CC(C(C)O)=NC=C2C=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 200
- XLogP3: 2.3
- Topological Polar Surface Area: 33.1
1-(7-Bromoisoquinolin-3-yl)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189008886-5g |
1-(7-Bromoisoquinolin-3-yl)ethanol |
1318897-46-9 | 97% | 5g |
3,417.00 USD | 2021-06-01 | |
| Alichem | A189008886-10g |
1-(7-Bromoisoquinolin-3-yl)ethanol |
1318897-46-9 | 97% | 10g |
5,159.00 USD | 2021-06-01 | |
| Alichem | A189008886-25g |
1-(7-Bromoisoquinolin-3-yl)ethanol |
1318897-46-9 | 97% | 25g |
7,296.30 USD | 2021-06-01 | |
| Chemenu | CM227125-1g |
1-(7-Bromoisoquinolin-3-yl)ethanol |
1318897-46-9 | 97% | 1g |
$1018 | 2021-08-04 | |
| Chemenu | CM227125-1g |
1-(7-Bromoisoquinolin-3-yl)ethanol |
1318897-46-9 | 97% | 1g |
$1018 | 2024-08-02 |
1-(7-Bromoisoquinolin-3-yl)ethanol Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 1-(7-Bromoisoquinolin-3-yl)ethanol
1-(7-Bromoisoquinolin-3-yl)ethanol (CAS No. 1318897-46-9): An Overview of Its Chemical Properties and Potential Applications in Pharmaceutical Research
1-(7-Bromoisoquinolin-3-yl)ethanol (CAS No. 1318897-46-9) is a unique compound that has garnered significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to 1-(7-Bromoisoquinolin-3-yl)ethanol.
The molecular structure of 1-(7-Bromoisoquinolin-3-yl)ethanol is characterized by a bromo-substituted isoquinoline ring attached to an ethanol group. The presence of the bromine atom at the 7-position of the isoquinoline ring imparts unique chemical and biological properties to this compound. The ethanol group, on the other hand, provides a hydroxyl functional group that can participate in various chemical reactions and interactions with biological targets.
In terms of synthesis, 1-(7-Bromoisoquinolin-3-yl)ethanol can be prepared through several routes. One common method involves the reaction of 7-bromoisoquinoline with an appropriate alcohol in the presence of a catalyst. This reaction typically proceeds via a nucleophilic substitution mechanism, where the alcohol attacks the electrophilic carbon atom of the isoquinoline ring. Another approach involves the reduction of a corresponding ketone or aldehyde using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride.
The biological activities of 1-(7-Bromoisoquinolin-3-yl)ethanol have been extensively studied in recent years. One notable area of research is its potential as an anti-inflammatory agent. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell lines and animal models. This anti-inflammatory effect is attributed to its ability to modulate key signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway.
Beyond its anti-inflammatory properties, 1-(7-Bromoisoquinolin-3-yl)ethanol has also shown promise in cancer research. Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase-dependent cell death pathways. Additionally, it has been found to inhibit angiogenesis, which is a critical process for tumor growth and metastasis. These findings suggest that 1-(7-Bromoisoquinolin-3-yl)ethanol may have potential as a novel anti-cancer agent.
In the realm of neuroprotection, recent research has explored the effects of 1-(7-Bromoisoquinolin-3-yl)ethanol on neurodegenerative diseases. Studies have shown that this compound can protect neurons from oxidative stress and excitotoxicity, which are major contributors to neurodegeneration. The mechanism underlying these neuroprotective effects is thought to involve the activation of antioxidant defense systems and the inhibition of pro-apoptotic signaling pathways.
The pharmacokinetic properties of 1-(7-Bromoisoquinolin-3-yl)ethanol are also an important consideration for its potential therapeutic applications. Preclinical studies have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has been shown to have good oral bioavailability and a reasonable half-life, making it suitable for further development as a drug candidate.
In conclusion, 1-(7-Bromoisoquinolin-3-yl)ethanol (CAS No. 1318897-46-9) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and diverse biological activities make it an attractive candidate for further research and development in areas such as anti-inflammatory therapy, cancer treatment, and neuroprotection. As ongoing studies continue to uncover new insights into its mechanisms of action and pharmacological properties, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.
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